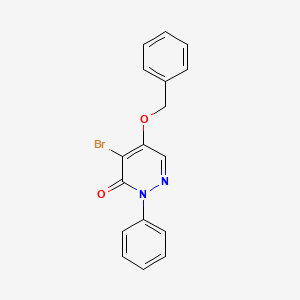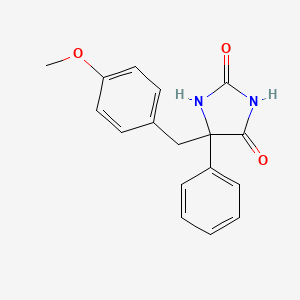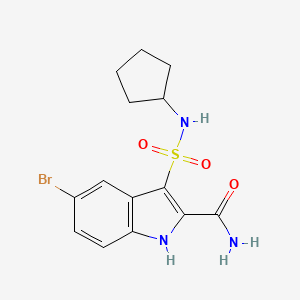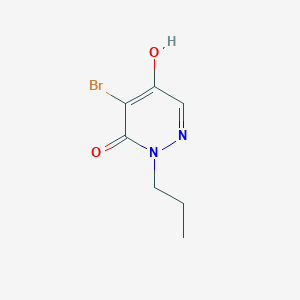
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a nitrophenyl group attached to the oxazole ring, which is further connected to a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride typically involves the reaction of 3-nitrobenzoyl chloride with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or chloroform to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases, depending on the specific reaction pathway.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Amino derivatives.
Cyclization Reactions: Various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used to study enzyme interactions and inhibition, particularly those involving carbonyl chloride groups.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride involves its reactive functional groups. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes. This can result in the inhibition of enzyme activity or the modification of protein function. The nitrophenyl group can also participate in redox reactions, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride
- 5-(2-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride
- 5-(3-Nitrophenyl)-1,2-thiazole-3-carbonyl chloride
Uniqueness
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the oxazole ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds. The presence of the oxazole ring also imparts unique electronic properties, which can be advantageous in certain applications such as material science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
88958-30-9 |
|---|---|
Molekularformel |
C10H5ClN2O4 |
Molekulargewicht |
252.61 g/mol |
IUPAC-Name |
5-(3-nitrophenyl)-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C10H5ClN2O4/c11-10(14)8-5-9(17-12-8)6-2-1-3-7(4-6)13(15)16/h1-5H |
InChI-Schlüssel |
XUKRUOUUYAWVHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NO2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)





